molecular formula C9H11F3N2O2S B11807677 2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid

2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid

Cat. No.: B11807677
M. Wt: 268.26 g/mol
InChI Key: GUXMWWUGZXIUFW-UHFFFAOYSA-N
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Description

2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid is a compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)thio)acetic acid is unique due to the presence of both the trifluoromethyl group and the thioacetic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3N2O2S

Molecular Weight

268.26 g/mol

IUPAC Name

2-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methylsulfanyl]acetic acid

InChI

InChI=1S/C9H11F3N2O2S/c1-2-14-6(4-17-5-8(15)16)3-7(13-14)9(10,11)12/h3H,2,4-5H2,1H3,(H,15,16)

InChI Key

GUXMWWUGZXIUFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CSCC(=O)O

Origin of Product

United States

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